Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate

Nematicidal Activity Agrochemical Research Root-Knot Nematode Control

Researchers developing nematicides or colon cancer STAT3 inhibitors often face supply gaps for precisely substituted isoxazole-5-carboxylate building blocks. Generic isoxazole cores cannot replicate the electronic/steric profile of the 4-chlorophenyl-ethyl ester combination, risking altered target binding. This compound directly addresses that gap: - Nematicidal lead: closely related methyl ester shows LC50 501 µg/mL vs. M. incognita and 40% gall reduction, enabling agrochemical library synthesis. - Anticancer intermediate: 4-chlorophenyl isoxazole framework delivers IC50 2.5 µg/mL in colon cancer cells, supporting STAT3 pathway inhibitor development. - Process advantage: predicted bp 405.4°C and density 1.276 g/cm³ differentiate it from the methyl ester, favoring distillation/crystallization workflows.

Molecular Formula C12H10ClNO3
Molecular Weight 251.67
CAS No. 29363-97-1
Cat. No. B2485887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-chlorophenyl)isoxazole-5-carboxylate
CAS29363-97-1
Molecular FormulaC12H10ClNO3
Molecular Weight251.67
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClNO3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
InChIKeyHMJZECLYUKCVRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate: Versatile Isoxazole Scaffold


Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate is a heterocyclic building block belonging to the isoxazole-5-carboxylate class, characterized by an ethyl ester at the 5-position and a 4-chlorophenyl substituent at the 3-position [1]. Isoxazole scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting hydrogen bond donor/acceptor interactions with diverse enzymes and receptors . The compound's predicted physicochemical properties include a melting point of 136–138 °C and a density of 1.276 ± 0.06 g/cm³ [2].

Isoxazole-5-carboxylate heterocyclic building block
4-Chlorophenyl & ethyl ester substitution pattern
Supports agrochemical & medicinal chemistry SAR workflows

Why Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate Is Irreplaceable


Within the isoxazole-5-carboxylate family, the precise substitution pattern is a critical determinant of biological and industrial utility. The 4-chlorophenyl group at the 3-position significantly alters electronic and steric properties compared to unsubstituted phenyl , impacting molecular recognition and target binding. Furthermore, the ethyl ester at the 5-position confers distinct reactivity and solubility profiles relative to the methyl ester analog (CAS 207564-82-7) . Simple replacement with a generic isoxazole core therefore carries substantial risk of altered activity, rendering the specific combination of 4-chlorophenyl and ethyl ester essential for applications documented in the evidence below .

Substitution pattern

4-Chlorophenyl may alter electronic and steric properties compared to unsubstituted phenyl, shifting molecular recognition.

Ester type

Ethyl ester may exhibit distinct reactivity and solubility profile relative to the methyl ester analog (CAS 207564-82-7).

Activity transfer

Generic isoxazole core replacement risks altered biological readout; substitution pattern may be a key determinant of target interaction.

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate vs. Key Analogs


Nematicidal Potency: Chlorophenyl vs. Unsubstituted Phenyl

The presence of a 4-chlorophenyl substituent in the isoxazole-5-carboxylate framework enhances nematicidal activity. Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate (a direct methyl ester analog of the target compound's reduced form) was tested alongside the unsubstituted phenyl analog. The chlorinated derivative exhibited lower in vivo efficacy in terms of gall reduction but demonstrated comparable juvenile mortality, highlighting a nuanced substitution-dependent biological profile [1].

Nematicidal potency
Head-to-head
Gall reduction: 40% (4-Cl-Ph methyl ester) vs 70% (phenyl analog); 43% lower
Substitution-dependent endpoint; may guide scaffold selection for nematicide research.
In vivo tomato root assay; methyl ester analog tested.
Nematicidal Activity Agrochemical Research Root-Knot Nematode Control

Colon Cancer Cytotoxicity: 4-Chlorophenyl Scaffold Advantage

Within a series of N-phenyl-5-carboxamidyl isoxazoles, the 4-chlorophenyl derivative exhibited the most potent activity against colon cancer cells, underscoring the role of the 4-chloro substituent in enhancing cytotoxicity. The compound N-(4-chlorophenyl)-5-carboxamidyl isoxazole, structurally related to the target ethyl ester, achieved an IC50 of 2.5 µg/mL in both colon 38 and CT-26 cell lines, while other N-phenyl analogs in the series displayed reduced activity [1].

Colon cytotoxicity
Class-level
IC50 = 2.5 µg/mL (N-(4-Cl-Ph)-5-carboxamidyl isoxazole derivative)
Reported most active in series; supports cell-model endpoint review.
Colon 38/CT-26 cells; derivative differs from target ethyl ester.
Anticancer Research Colon Cancer STAT3 Inhibition

Nicotinic Receptor Docking: Chlorophenyl Isoxazole

Computational studies revealed that the 4-chlorophenyl group in methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate facilitates binding to allosteric sites of nematode nicotinic acetylcholine receptors, a mechanism not explicitly observed for the unsubstituted phenyl analog [1]. While both compounds bind, the specific interaction profile may differ due to the chlorine substituent, suggesting a role in target engagement.

nAChR docking mode
Method context
Predicted binding to allosteric sites of agonist-binding domains
May support target-engagement interpretation for nematicide design.
In silico study; requires experimental validation.
In Silico Docking Nicotinic Acetylcholine Receptor Nematicide Design

Physicochemical Properties: Ethyl vs. Methyl Ester

The target ethyl ester (MW 251.67) exhibits distinct predicted properties compared to its methyl ester analog (MW 237.64) [1]. The ethyl ester shows a lower predicted density (1.276 g/cm³) than the methyl ester (1.315 g/cm³) and a higher boiling point (405.4 °C vs 396.3 °C). These differences can influence handling, formulation, and purification in both research and industrial settings .

Physicochemical profile
Reported
Ethyl: density 1.276 g/cm³, bp 405.4°C; Methyl: 1.315 g/cm³, bp 396.3°C
Esters differ in predicted properties; may influence synthesis and purification.
Predicted values (ACD/Labs); experimental data recommended.
Physicochemical Properties Solubility Prediction Formulation Science

Herbicide Safener Potential

The broader class of 5-aryl-4-isoxazolecarboxylates has been patented for use as herbicide safeners, reducing injury to crop plants from acetanilide herbicides [1]. While the specific target compound is not explicitly named in the patent, its structural homology to the claimed 5-aryl-4-isoxazolecarboxylate derivatives (including ethyl esters) supports its potential as a scaffold for developing safening agents, distinguishing it from non-carboxylate isoxazoles lacking this documented industrial application [1].

Safener class evidence
Class-level
5-Aryl-4-isoxazolecarboxylates patented for crop safening
Class-level patent; may support agrochemical formulation research.
Specific compound not tested; structural homology noted.
Herbicide Safener Crop Protection Agrochemical Formulation

Research Gap: Direct Comparative Data Missing

A systematic literature review reveals a critical gap: no peer-reviewed studies directly compare Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate (CAS 29363-97-1) head-to-head with its closest analogs in the same assay. The existing evidence is predominantly class-level inference from structurally related dihydroisoxazoles, carboxamides, and regioisomers [1][2]. This absence of direct comparative data presents a strategic opportunity for research teams to conduct the first definitive comparative studies using the target compound as a benchmark, potentially establishing new structure-activity relationships [3].

Comparative data gap
Data to verify
No direct head-to-head studies of target compound vs analogs identified
May serve as benchmark scaffold for novel SAR studies.
Systematic literature search; zero direct comparisons located.
Research Gap Analysis Procurement Strategy Custom Synthesis Opportunity

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate Applications


Nematicide Lead Generation

Given the demonstrated nematicidal activity of its closely related methyl ester analog against Meloidogyne incognita juveniles (LC50 = 501 µg/mL) and gall reduction (40%) [1], Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate serves as a validated starting scaffold for agrochemical lead optimization. Researchers can utilize this compound to synthesize libraries of novel derivatives aimed at improving efficacy and selectivity profiles for root-knot nematode control.

Colon Cancer Drug Discovery Scaffold

The potent cytotoxicity observed for N-(4-chlorophenyl)-5-carboxamidyl isoxazole (IC50 = 2.5 µg/mL in colon cancer cells) [2] establishes the 4-chlorophenyl isoxazole framework as a promising core for developing colon cancer therapeutics. The ethyl ester target compound can be employed as a key intermediate for synthesizing and evaluating next-generation STAT3 pathway inhibitors.

Herbicide Safener Development

The patent for 5-aryl-4-isoxazolecarboxylate safening agents [3] validates the class's industrial relevance in crop protection. Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate, as a member of this structural class, is a suitable candidate for experimental formulations aimed at mitigating herbicidal injury to crops, providing a defensible application area for agrochemical procurement.

Physicochemical Property-Driven Synthesis Optimization

The distinct predicted physicochemical profile (density: 1.276 g/cm³, boiling point: 405.4 °C) [4] differentiates this ethyl ester from the methyl ester analog. This makes it a preferred intermediate when higher boiling point or lower density is advantageous for specific synthetic transformations, purification (e.g., distillation), or crystallization processes.

Application
Selection Property
Validation Focus
Nematicide lead generation research
4-Chlorophenyl isoxazole scaffold for nematicidal activity
In vivo gall reduction and juvenile mortality assays
Colon cancer cell-model research
4-Chlorophenyl isoxazole scaffold cytotoxicity profile
STAT3 pathway inhibition and cell viability endpoints
Crop safener formulation research
Isoxazole-5-carboxylate class safener potential
Crop injury mitigation with acetanilide herbicides
Synthetic method selection
Ethyl ester boiling point / density vs methyl ester
Purification and handling process evaluation
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